molecular formula C7H17ClN2O4S B6178853 (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride CAS No. 2613300-17-5

(2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride

Cat. No.: B6178853
CAS No.: 2613300-17-5
M. Wt: 260.7
InChI Key:
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Description

(2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it suitable for specific scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of (2S)-2-amino-3-(butane-1-sulfonamido)propanoic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

(2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Amine oxide from oxidation.

  • Alcohol from reduction.

  • Substituted sulfonamide derivatives from substitution reactions.

Scientific Research Applications

(2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

(2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid hydrochloride: can be compared with other similar compounds, such as:

  • (2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid

  • (2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid sodium salt

  • (2S)-2-Amino-3-(butane-1-sulfonamido)propanoic acid potassium salt

Uniqueness: The hydrochloride form of the compound is unique due to its enhanced solubility and stability compared to other salts or free acids.

Properties

CAS No.

2613300-17-5

Molecular Formula

C7H17ClN2O4S

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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